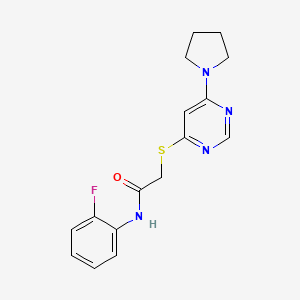

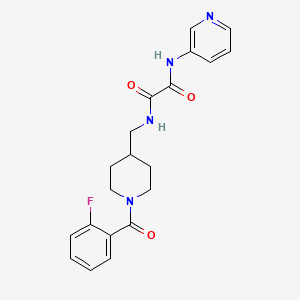

N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available literature. Pyrimidine derivatives, in general, are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 285–286 °C . Other physical and chemical properties are not detailed in the available literature.科学的研究の応用

Radiosynthesis and Imaging Applications

The compound falls within a broader category of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been recognized for their selective affinity towards the translocator protein (18 kDa). A notable application in scientific research is the radiosynthesis of derivatives like [18F]DPA-714 for positron emission tomography (PET) imaging. This process involves labeling with fluorine-18, enabling in vivo imaging to study various biological processes and diseases, including neuroinflammation and cancer. For example, [18F]DPA-714 was synthesized for PET imaging to target the translocator protein (18 kDa), offering insights into neuroinflammatory processes (Dollé et al., 2008).

Structure-Activity Relationships and Metabolic Stability

Further research on similar compounds explores their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to understand the impact of various substitutions on the compound's metabolic stability and efficacy in inhibiting key signaling pathways involved in cancer progression. For instance, modifications to improve metabolic stability while maintaining or enhancing in vitro potency and in vivo efficacy have been a focus, demonstrating the compound's potential in cancer therapy (Stec et al., 2011).

Anticancer Activity

The compound's derivatives have been explored for their anticancer activities, particularly against lung cancer. Novel fluoro substituted benzo[b]pyran derivatives have shown promising anticancer activity at low concentrations compared to reference drugs, indicating potential applications in developing new anticancer therapeutics (Hammam et al., 2005).

Inhibition of Thrombin

Another area of application is the development of thrombin inhibitors. Compounds with a 2-(2-chloro-6-fluorophenyl)acetamide scaffold have been identified as potent thrombin inhibitors, suggesting their potential use in treating thrombotic diseases (Lee et al., 2007).

Molecular Docking and Drug Design

The compound and its derivatives have also been subjects of molecular docking studies, providing insights into their interaction with biological targets, such as SARS-CoV-2 protease. These studies contribute to the understanding of the compound's antiviral potency and help in the design of novel antiviral drugs (Mary et al., 2020).

特性

IUPAC Name |

N-(2-fluorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4OS/c17-12-5-1-2-6-13(12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOVSXMLEROOIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)

![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)

![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)

![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)

![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)